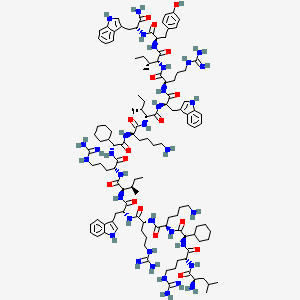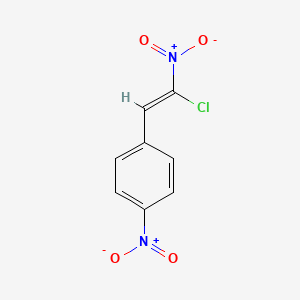
DBCO-PEG24-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG24-acid is a compound that belongs to the family of dibenzocyclooctyne (DBCO) derivatives. It is characterized by the presence of a polyethylene glycol (PEG) linker with 24 repeating units and a terminal carboxylic acid group. This compound is widely used in click chemistry, particularly in copper-free click reactions due to the strain-promoted high energy of the DBCO group. The hydrophilic PEG chain enhances its water solubility, making it a versatile reagent in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG24-acid typically involves the conjugation of a DBCO group with a PEG chain and a terminal carboxylic acid. The process begins with the activation of the carboxylic acid group using activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This activation facilitates the reaction with primary amine groups to form stable amide bonds .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG24-acid primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is copper-free and involves the cycloaddition of the DBCO group with azides to form stable triazole linkages .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include azides, which react with the DBCO group under mild conditions without the need for a copper catalyst. The reaction can be carried out in both organic solvents and aqueous buffers, depending on the solubility and properties of the substrate molecules .
Major Products
The major products formed from the reactions of this compound are triazole-linked compounds. These products are highly stable and are used in various bioconjugation applications, including the labeling of biomolecules and the synthesis of antibody-drug conjugates .
Scientific Research Applications
DBCO-PEG24-acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DBCO-PEG24-acid involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group, due to its strained ring structure, reacts readily with azides to form triazole linkages. This reaction is bioorthogonal, meaning it can occur in biological systems without interfering with native biochemical processes. The PEG linker enhances the solubility and biocompatibility of the compound, making it suitable for use in biological and medical applications .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-acid: Similar to DBCO-PEG24-acid but with a shorter PEG linker, resulting in different solubility and biocompatibility properties.
DBCO-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester group, which allows for the formation of amide bonds with primary amines.
18F-TEG-DBCO: A radiolabeled DBCO derivative used for positron emission tomography (PET) imaging.
Uniqueness
This compound stands out due to its long PEG linker, which provides enhanced water solubility and biocompatibility. This makes it particularly useful in applications where solubility and reduced immunogenicity are critical, such as in vivo imaging and therapeutic applications .
Properties
Molecular Formula |
C70H116N2O28 |
|---|---|
Molecular Weight |
1433.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C70H116N2O28/c73-68(11-12-69(74)72-63-66-7-2-1-5-64(66)9-10-65-6-3-4-8-67(65)72)71-14-16-78-18-20-80-22-24-82-26-28-84-30-32-86-34-36-88-38-40-90-42-44-92-46-48-94-50-52-96-54-56-98-58-60-100-62-61-99-59-57-97-55-53-95-51-49-93-47-45-91-43-41-89-39-37-87-35-33-85-31-29-83-27-25-81-23-21-79-19-17-77-15-13-70(75)76/h1-8H,11-63H2,(H,71,73)(H,75,76) |
InChI Key |
UQDUEOCZBDBAER-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



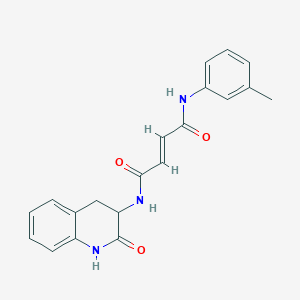
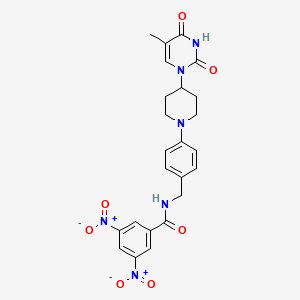

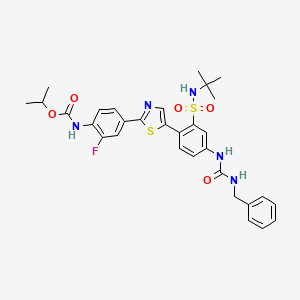
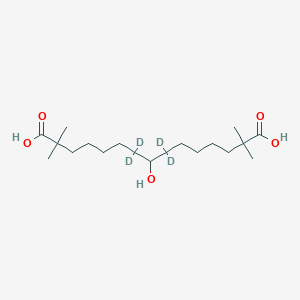



![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
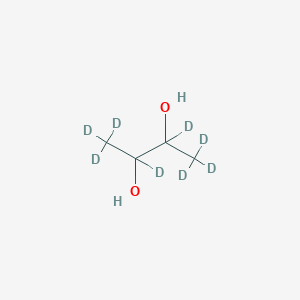
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)
